![molecular formula C21H14O7 B569561 2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid CAS No. 85531-17-5](/img/structure/B569561.png)
2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
三水杨酸是一种具有类似于水杨酸特性的化合物。 水杨酸,一种众所周知的酚类化合物,由于其抗炎、镇痛和角质溶解特性,广泛应用于医药、农业和化妆品等各个领域 .
准备方法
合成路线和反应条件
三水杨酸的合成可以通过水杨酸与乙酸酐在强酸催化剂(如硫酸或磷酸)存在下进行酯化反应来实现 . 反应涉及将混合物加热至约 70-80°C,持续 15 分钟,然后冷却结晶以获得产物 .
工业生产方法
三水杨酸的工业生产与水杨酸衍生物的生产方法类似。 该工艺通常涉及大规模的酯化反应,然后进行纯化步骤,如重结晶和过滤,以确保最终产物的纯度 .
化学反应分析
反应类型
三水杨酸会发生多种化学反应,包括:
氧化: 它可以被氧化生成醌类和其他氧化衍生物。
还原: 还原反应可以将其转化为羟基衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 通常使用硝酸进行硝化和卤素进行卤化等试剂.
主要产物
科学研究应用
Pharmaceutical Applications
Tri-Salicylic acid has garnered attention for its potential therapeutic effects in treating various conditions:
- Anti-inflammatory Properties : The compound demonstrates significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of pro-inflammatory prostaglandins. This mechanism makes it a candidate for treating inflammatory diseases such as arthritis and acute lung injury .
- Analgesic Effects : Research indicates that Tri-Salicylic acid exhibits better analgesic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (aspirin). In animal models, it has shown a significant reduction in nociceptive responses, suggesting its efficacy as an analgesic agent .
- Antiplatelet Activity : Studies have demonstrated that Tri-Salicylic acid can inhibit platelet aggregation, making it a potential candidate for cardiovascular therapies aimed at preventing thrombosis .
Biological Research
Tri-Salicylic acid is studied for its role in biological processes:
- Plant Defense Mechanisms : The compound has been investigated for its signaling role in plant defense against pathogens. Its structural similarity to salicylic acid allows it to function as a signaling molecule in various biological processes .
Industrial Applications
The compound is utilized in various industries:
- Cosmetics : Due to its keratolytic properties, Tri-Salicylic acid is included in formulations aimed at treating skin conditions such as acne and psoriasis .
- Agricultural Products : Its role in plant defense mechanisms makes it valuable in developing agricultural products that enhance crop resilience against diseases .
Case Study 1: Analgesic and Antiplatelet Activity
A study conducted on the analgesic and antiplatelet activities of Tri-Salicylic acid involved administering varying doses to rat models. Results indicated that the compound significantly reduced pain responses compared to acetylsalicylic acid, with a notable decrease in platelet aggregation observed during flow cytometry assays. The findings suggest that Tri-Salicylic acid may offer therapeutic advantages over existing NSAIDs without the associated gastrointestinal toxicity .
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, Tri-Salicylic acid was administered to Wistar rats subjected to lipopolysaccharide (LPS)-induced inflammation. The treatment resulted in decreased levels of pro-inflammatory cytokines and reduced pulmonary edema, indicating its potential as an effective anti-inflammatory agent .
作用机制
三水杨酸的作用机制涉及抑制环氧合酶(COX-1 和 COX-2),从而减少前列腺素和血栓烷的产生 . 这种抑制导致其抗炎和镇痛作用。 此外,它与参与炎症和代谢过程的各种分子靶点和途径相互作用 .
相似化合物的比较
生物活性
2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid, also known as Tri-Salicylic acid, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C21H14O7
- Molecular Weight : 378.33 g/mol
- CAS Number : 85531-17-5
The structural complexity of Tri-Salicylic acid contributes to its multifaceted biological activities, particularly in anti-inflammatory and analgesic contexts.
Anti-inflammatory Properties
Tri-Salicylic acid exhibits significant anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammatory responses.
- Mechanism : The compound selectively inhibits COX-2 over COX-1, reducing the production of pro-inflammatory mediators without significantly affecting gastric mucosa protection, a common side effect associated with non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (ASA) .
Analgesic Activity
The analgesic properties of Tri-Salicylic acid have been demonstrated in various animal models. Studies indicate that it effectively reduces pain responses in both thermal and chemical nociceptive tests.
- Case Study : In a rat model, oral administration of Tri-Salicylic acid at doses ranging from 12.5 mg/kg to 200 mg/kg resulted in a dose-dependent increase in nociceptive response time and a decrease in writhing induced by acetic acid . This suggests its potential as an effective analgesic agent.
Antiplatelet Activity
Research has shown that Tri-Salicylic acid may also possess antiplatelet properties, which could be beneficial in preventing thrombotic events.
- Mechanism : The compound interacts with platelet COX enzymes, leading to decreased thromboxane A2 (TXA2) production, which is crucial for platelet aggregation. This interaction potentially offers a safer alternative to traditional antiplatelet medications .
Pharmacokinetics
Pharmacokinetic studies conducted on animal models reveal important insights into the absorption and elimination characteristics of Tri-Salicylic acid:
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | 0.57 ± 0.02 μg/mL |
Time to Maximum Concentration (Tmax) | 28.9 ± 1.1 min |
Area Under Curve (AUC) | 66.3 ± 1.0 μg min/mL |
Elimination Half-life (T1/2) | 39.4 ± 3.9 min |
These findings indicate a relatively slow onset of action but prolonged duration compared to ASA, making it a candidate for further development in pain management therapies .
Comparative Analysis with Other Compounds
Tri-Salicylic acid's activity can be compared to other salicylic acid derivatives, such as acetylsalicylic acid (ASA), regarding their efficacy and safety profiles.
Compound | COX-2 Selectivity | Analgesic Efficacy | Gastric Safety Profile |
---|---|---|---|
Tri-Salicylic Acid | High | Moderate | Better than ASA |
Acetylsalicylic Acid (ASA) | Moderate | High | Lower |
The comparative analysis highlights Tri-Salicylic acid's potential advantages over traditional NSAIDs in terms of selectivity and safety .
属性
IUPAC Name |
2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQWLQBUBZFTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728162 |
Source
|
Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85531-17-5 |
Source
|
Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。